molecular formula C16H20ClN5O3S2 B2709739 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 886942-02-5

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2709739
M. Wt: 429.94
InChI Key: QHBHMWVHQOPQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups including a ureido group, a thiadiazole ring, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.



Synthesis Analysis

Without specific literature sources, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the synthesis would involve several steps, including the formation of the thiadiazol ring, the introduction of the tert-butyl ureido group, and the coupling of the thiadiazol ring with the chloro-methoxyphenyl acetamide moiety.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The tert-butyl group is a bulky substituent that could influence the overall conformation of the molecule. The thiadiazol ring and the acetamide group are both capable of participating in hydrogen bonding, which could also affect the molecule’s structure and properties.



Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of several different functional groups suggests that it could participate in a variety of reactions. For example, the ureido group could potentially undergo hydrolysis, and the thiadiazol ring might be able to participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide detailed information on the physical and chemical properties of this compound. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvent and the compound itself.


Scientific Research Applications

Synthesis and Characterization

The creation and analysis of thiadiazole derivatives, including those similar in structure to the compound , have been extensively studied. These compounds are synthesized through various chemical reactions, often involving heterocyclization of thiosemicarbazones or selenosemicarbazones with acetic anhydride. The structures of these novel compounds are typically confirmed through analytical and spectroscopic methods such as IR, NMR, and MS spectra. These synthetic activities are fundamental in developing new pharmaceuticals and understanding the chemical properties of these compounds (Zainab K. Al-Khazragie et al., 2022).

Biological Activities

Antimicrobial and Antifungal Properties

Compounds structurally related to "2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide" have been investigated for their potential antimicrobial and antifungal activities. These studies involve assessing the compounds' ability to inhibit the growth of various bacterial and fungal strains. It's a crucial step in identifying new therapeutic agents against infectious diseases. For example, novel thiadiazole derivatives have demonstrated promising results against a range of pathogens, highlighting their potential as antibacterial agents (V. S. Murthy & S. Shashikanth, 2012).

Antiproliferative Effects

The evaluation of thiadiazole derivatives for antiproliferative effects against various cancer cell lines is another significant area of research. These studies aim to identify compounds that can inhibit the growth of cancer cells, offering a pathway to developing new anticancer agents. The cytotoxic activities of these compounds are assessed through in vitro experiments, with some showing efficacy against specific cancer cell lines. This research area is pivotal in the ongoing search for more effective cancer treatments (Mahsa Toolabi et al., 2022).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.


Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology, but further studies would be needed to explore these possibilities.


properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S2/c1-16(2,3)20-13(24)19-14-21-22-15(27-14)26-8-12(23)18-10-7-9(17)5-6-11(10)25-4/h5-7H,8H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBHMWVHQOPQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

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